Piperidinium, 1,1'-tetramethylenebis(1-methyl-, diiodide
Description
Piperidinium, 1,1'-tetramethylenebis(1-methyl-, diiodide) (hereafter referred to as the target compound) is a bis-quaternary ammonium salt featuring two 1-methylpiperidinium moieties linked by a tetramethylene bridge (-CH₂-CH₂-CH₂-CH₂-) and paired with iodide counterions. Structurally, it belongs to a class of cationic surfactants or phase-transfer catalysts (PTCs) characterized by their ability to stabilize charges across hydrophobic interfaces.
The synthesis of such compounds typically involves alkylation of a bis-piperidine precursor with methyl iodide. For example, analogous bis-piperidinium salts are prepared by reacting 1,4-bis(piperidin-1-ylmethyl)benzene with iodomethane in tetrahydrofuran (THF), yielding a white crystalline product after recrystallization .
Properties
CAS No. |
3810-53-5 |
|---|---|
Molecular Formula |
C16H34I2N2 |
Molecular Weight |
508.26 g/mol |
IUPAC Name |
1-methyl-1-[4-(1-methylpiperidin-1-ium-1-yl)butyl]piperidin-1-ium;diiodide |
InChI |
InChI=1S/C16H34N2.2HI/c1-17(11-5-3-6-12-17)15-9-10-16-18(2)13-7-4-8-14-18;;/h3-16H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
VIOQXAZSOUBTRO-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCCCC1)CCCC[N+]2(CCCCC2)C.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetramethylene-Linked Bis(piperidine) Precursor
The key intermediate, 1,1'-tetramethylenebis(piperidine), can be synthesized by linking two piperidine molecules via a four-carbon chain. Common methods include:
- Alkylation of piperidine with 1,4-dihalobutanes : Piperidine reacts with 1,4-diiodobutane or 1,4-dibromobutane under nucleophilic substitution conditions to form the bis(piperidine) linked by a tetramethylene chain.
- Reductive amination or cyclization routes : Using precursors such as 1,5-diaminopentane (cadaverine) or A'-piperideine intermediates, which can be converted into the bis(piperidine) framework through controlled reactions.
Quaternization by Methylation
Once the bis(piperidine) intermediate is obtained, the nitrogen atoms are methylated to form the quaternary ammonium centers:
- Methyl iodide (iodomethane) alkylation : The bis(piperidine) compound is treated with excess methyl iodide, typically in a polar aprotic solvent or methanol, at room temperature or slightly elevated temperatures. This reaction proceeds via nucleophilic substitution on the nitrogen lone pairs, generating the quaternary ammonium iodide salt.
- Reaction conditions : The methylation may require prolonged stirring (24-48 hours) with periodic addition of methyl iodide to drive the reaction to completion. The product precipitates as a solid diiodide salt, which can be isolated by filtration and washing.
Purification
- The crude product is purified by recrystallization from methanol/water mixtures or by washing with cold methanol to remove unreacted starting materials and byproducts.
- Drying under vacuum yields the pure this compound).
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation of piperidine | Piperidine + 1,4-diiodobutane, reflux or RT | Nucleophilic substitution, moderate yields |
| Methylation (quaternization) | Methyl iodide, methanol, RT, 24-48 h | Excess methyl iodide ensures full quaternization |
| Purification | Recrystallization from methanol/water | Removes impurities, yields pure diiodide salt |
- The reaction is sensitive to moisture; anhydrous conditions improve yields.
- Excess methyl iodide is necessary to fully convert tertiary amines to quaternary ammonium iodides.
- Reaction temperature is typically ambient to slightly elevated to avoid decomposition.
Mechanistic Insights and Analytical Data
- The key step is the nucleophilic attack of the piperidine nitrogen on methyl iodide, forming a positively charged quaternary ammonium center.
- The iodide ion acts as the counterion, stabilizing the charged species.
- Analytical confirmation is done by NMR (proton and carbon), showing characteristic shifts for methylated nitrogen and the tetramethylene linker.
- Elemental analysis confirms the iodide content consistent with the diiodide salt.
- Mass spectrometry can confirm the molecular ion corresponding to the bis-quaternary ammonium structure.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Piperidinium, 1,1’-tetramethylenebis(1-methyl-, diiodide) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ions are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Piperidinium, 1,1’-tetramethylenebis(1-methyl-, diiodide) has several applications in scientific research:
Mechanism of Action
The mechanism of action of piperidinium, 1,1’-tetramethylenebis(1-methyl-, diiodide) involves its interaction with molecular targets in biological systems. The compound can interact with cellular membranes and proteins, leading to changes in cellular function . The exact molecular pathways and targets are not fully understood, but it is believed to affect ion channels and receptors in cells .
Comparison with Similar Compounds
The target compound can be compared to structurally related bis-quaternary ammonium salts, focusing on bridging groups, substituents, counterions, and applications. Key examples include:
Structural Analogues
*Calculated based on dibromide analog (C₁₆H₃₄N₂·2I⁻).
Key Comparison Points
A. Bridge Flexibility and Hydrophobicity
- Longer Bridges (Hexa-/Octamethylene): Increase hydrophobicity and molecular volume, which may reduce solubility in polar solvents but enhance stability in nonpolar media .
B. Counterion Effects
- Iodide (I⁻) vs. Bromide (Br⁻) : Iodide’s larger size and lower charge density increase lipophilicity, favoring partitioning into organic phases. This makes diiodides more effective in PTC than dibromides .
Q & A
Q. Table 1: Solvent and Catalyst Effects on Polyaddition Reactions
| Solvent | Catalyst | Reaction Rate (Relative) | Yield (%) |
|---|---|---|---|
| Methanol | Sodium methoxide | Moderate | 65–75 |
| DMF | Triethylamine | High | 80–90 |
| α-Methyl-2-pyrrolidone | None | Low | 50–60 |
Basic: What safety protocols are recommended for handling this compound, given its toxicity profile?
Answer:
Toxicity studies indicate an oral LD50 of 825 mg/kg in mice, with higher acute toxicity via subcutaneous (LD50: 74 mg/kg) and intravenous routes (LD50: 33 mg/kg) . Key protocols include:
- Use of PPE (gloves, goggles, fume hoods) to avoid inhalation/contact.
- Avoid heating above 200°C, as decomposition releases toxic NOx and iodide fumes.
- Emergency procedures: Administer activated charcoal for ingestion; rinse exposed skin with water for 15 minutes.
Advanced: How can computational chemistry tools elucidate the three-dimensional conformation and reactivity of this compound?
Answer:
Molecular dynamics (MD) simulations and density functional theory (DFT) are effective for modeling conformational stability and non-covalent interactions (e.g., π–π stacking, hydrogen bonding). Software like Gaussian or AMBER can predict:
- Charge distribution : Quaternary ammonium groups exhibit strong electrostatic interactions .
- Solvent-accessible surfaces : Hydrophobic regions influence aggregation behavior.
- Reactivity hotspots : Iodide counterions may participate in nucleophilic substitutions under specific conditions.
Advanced: How do structural modifications (e.g., alkyl chain length, counterion substitution) alter the compound’s physicochemical properties?
Answer:
Comparative studies with analogs (e.g., dibromide or dichloride salts) reveal:
- Counterion effects : Larger ions (e.g., I⁻ vs. Br⁻) reduce lattice energy, increasing solubility in polar solvents.
- Alkyl chain variation : Longer chains enhance hydrophobicity, affecting micelle formation in aqueous systems .
Table 2: Comparative Properties of Piperidinium Salts
| Counterion | Solubility (H2O, g/L) | Melting Point (°C) | Aggregation Behavior |
|---|---|---|---|
| I⁻ | 120 | 180–185 | Spherical micelles |
| Br⁻ | 95 | 190–195 | Lamellar structures |
| Cl⁻ | 70 | 210–215 | Dispersed monomers |
Advanced: What analytical techniques are optimal for characterizing decomposition products under thermal stress?
Answer:
Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) identifies volatile decomposition products (e.g., NOx, I₂). For non-volatile residues:
- FT-IR : Detects C–N bond cleavage (loss of ~1650 cm⁻¹ peak).
- X-ray diffraction (XRD) : Confirms crystalline byproducts like NH4I .
Basic: What spectroscopic methods are suitable for structural validation of this compound?
Answer:
- ¹H/¹³C NMR : Peaks at δ 3.2–3.5 ppm (N⁺–CH₃) and δ 1.4–1.8 ppm (tetramethylene bridge) confirm quaternary ammonium structure.
- ESI-MS : [M-I]⁺ ions at m/z 310.2 validate molecular weight .
Advanced: How does this compound interact with biological macromolecules (e.g., proteins, DNA) in vitro?
Answer:
Cationic piperidinium derivatives exhibit electrostatic binding to anionic DNA phosphate backbones, disrupting replication. Competitive binding assays (e.g., ethidium bromide displacement) quantify affinity (Kd ≈ 10⁻⁴ M). Caution: Cytotoxicity (IC50 < 50 μM in HeLa cells) necessitates low concentrations in biological studies .
Basic: What crystallization conditions favor high-quality single crystals for X-ray diffraction studies?
Answer:
Slow evaporation from ethanol/water (1:1 v/v) at 4°C yields monoclinic crystals (space group P2₁/c). π–π stacking (3.5–4.0 Å) and C–H···I hydrogen bonds stabilize the lattice .
Advanced: What mechanistic insights explain its role in stabilizing silver halide photographic emulsions?
Answer:
The compound acts as a hardening agent via:
- Ion exchange : I⁻ replaces Ag⁺ in colloidal AgBr, modifying crystal growth.
- Charge screening : Reduces interparticle repulsion, preventing aggregation .
Advanced: How do conflicting toxicity data (e.g., oral vs. intravenous LD50) inform risk assessment in lab settings?
Answer:
Discrepancies arise from bioavailability differences. Oral administration shows lower toxicity due to first-pass metabolism, while intravenous exposure bypasses metabolic detoxification. Risk mitigation requires route-specific protocols (e.g., strict IV dose limits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
